molecular formula C9H10Cl2N2O B2941138 4-chloro-N-(5-chloropyridin-2-yl)butanamide CAS No. 339014-78-7

4-chloro-N-(5-chloropyridin-2-yl)butanamide

Cat. No. B2941138
CAS RN: 339014-78-7
M. Wt: 233.09
InChI Key: GGIORPWZMAUTBG-UHFFFAOYSA-N
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Description

“4-chloro-N-(5-chloropyridin-2-yl)butanamide” is a chemical compound with the molecular formula C9H10Cl2N2O .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “(4-Chloropyridin-2-yl)methanamine” involves various steps including hydroxylation, N-demethylation, nitrogen-to-carbon cyclization, formation of a pyrimidone ring, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation . Another process for the preparation of chlorantraniliprole, which may be related, has been patented .


Physical And Chemical Properties Analysis

The physical form of related compounds such as “(4-Chloropyridin-2-yl)methanamine” is reported to be a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid . The compound “4-chloro-N-(5-chloropyridin-2-yl)butanamide” is expected to have similar physical and chemical properties.

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Raza et al. (2019) describes the synthesis of various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, starting with 4-chlorobutanoyl chloride and testing their biological activity. This research demonstrates the compound's potential in the formulation of depigmentation drugs with minimal side effects (Raza et al., 2019).

  • Chemical Complexation : Zimmerman et al. (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids. This study highlights the compound's role in chemical interactions and its potential applications in biochemical research (Zimmerman et al., 1991).

  • Solvent Properties in Fuel Extraction : Verdía et al. (2017) investigated the role of pyridinium substituent in ionic liquids (ILs) as extracting agents for pyridine from fuels. This research underscores the compound's utility in enhancing solvent properties for fuel extraction (Verdía et al., 2017).

  • Potential in Drug Design : Nazir et al. (2018) focused on the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. This study showcases the compound's relevance in drug design, particularly as urease enzyme inhibitors (Nazir et al., 2018).

  • In-vitro and In-silico Approaches in Drug Synthesis : Munshi et al. (2021) described the synthesis of new Schiff base ligands and their in-vitro and in-silico analysis. This research highlights the compound's application in drug synthesis and its potential biological efficiency (Munshi et al., 2021).

  • Anticonvulsant Properties : Kamiński et al. (2015) synthesized new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)butanamides, demonstrating broad-spectrum anticonvulsant activity. This suggests the compound's potential in the development of new antiepileptic drugs (Kamiński et al., 2015).

properties

IUPAC Name

4-chloro-N-(5-chloropyridin-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c10-5-1-2-9(14)13-8-4-3-7(11)6-12-8/h3-4,6H,1-2,5H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIORPWZMAUTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-chloropyridin-2-yl)butanamide

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